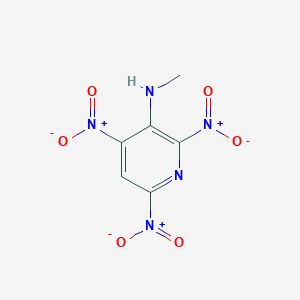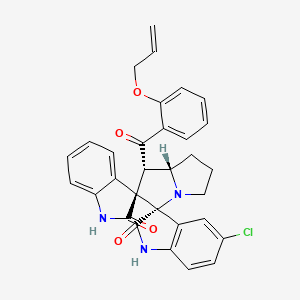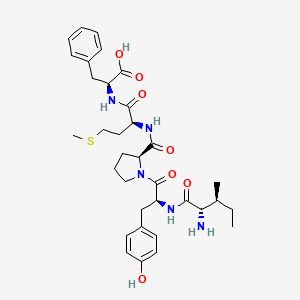
N-Methyl-2,4,6-trinitropyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2,4,6-trinitropyridin-3-amine is a chemical compound characterized by the presence of a pyridine ring substituted with three nitro groups and an N-methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4,6-trinitropyridin-3-amine typically involves the nitration of a pyridine derivative followed by the introduction of the N-methylamine group. One common method involves the nitration of 2,4,6-trinitropyridine using a mixture of concentrated nitric acid and sulfuric acid. The resulting trinitropyridine is then reacted with methylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to ensure safety and scalability. This method minimizes the accumulation of highly energetic and potentially explosive intermediates, allowing for safer large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of N-Methyl-2,4,6-triaminopyridin-3-amine.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-Methyl-2,4,6-trinitropyridin-3-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Materials Science: Investigated for its potential use in the development of high-energy materials and explosives.
Biology and Medicine: Studied for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of N-Methyl-2,4,6-trinitropyridin-3-amine involves its interaction with molecular targets through its nitro and amine groups. These interactions can lead to various biochemical effects, including the inhibition or activation of specific enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in having three nitro groups but differs in the presence of a toluene ring instead of a pyridine ring.
2,4,6-Trinitrophenol (Picric Acid): Similar in having three nitro groups but differs in the presence of a phenol ring.
Uniqueness
N-Methyl-2,4,6-trinitropyridin-3-amine is unique due to the presence of both the pyridine ring and the N-methylamine group, which confer distinct chemical properties and reactivity compared to other trinitro compounds.
Propriétés
Numéro CAS |
920502-83-6 |
|---|---|
Formule moléculaire |
C6H5N5O6 |
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
N-methyl-2,4,6-trinitropyridin-3-amine |
InChI |
InChI=1S/C6H5N5O6/c1-7-5-3(9(12)13)2-4(10(14)15)8-6(5)11(16)17/h2,7H,1H3 |
Clé InChI |
WMQZXQJQIXAQIP-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12619433.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12619451.png)
![2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12619453.png)

![Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12619458.png)




![2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde](/img/structure/B12619493.png)
![2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B12619499.png)
![5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12619502.png)
